molecular formula C12H15ClN2O B2390296 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride CAS No. 1266693-93-9

3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride

Cat. No.: B2390296
CAS No.: 1266693-93-9
M. Wt: 238.72
InChI Key: SGOZBIJXLYFCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an aminomethyl group attached to the quinoline ring, along with two methyl groups at positions 6 and 7. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis or the Doebner-Miller reaction. These methods involve the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic catalysts.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and the quinoline derivative.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Electrophiles such as alkyl halides, acyl halides

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar core structure but lacking the aminomethyl and methyl groups.

    6,7-Dimethylquinoline: A derivative with methyl groups at positions 6 and 7 but without the aminomethyl group.

    3-(Aminomethyl)quinoline: A derivative with an aminomethyl group but without the methyl groups at positions 6 and 7.

Uniqueness

3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is unique due to the presence of both the aminomethyl group and the methyl groups at positions 6 and 7. This unique structure imparts specific chemical and biological properties that differentiate it from other quinoline derivatives.

Properties

IUPAC Name

3-(aminomethyl)-6,7-dimethyl-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c1-7-3-9-5-10(6-13)12(15)14-11(9)4-8(7)2;/h3-5H,6,13H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOZBIJXLYFCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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